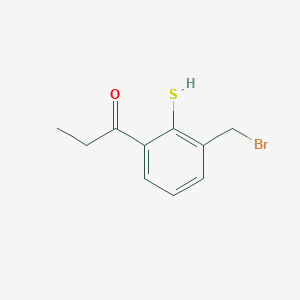
8-Aminoclonazolam-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminoclonazolam-d4 is a deuterated form of 8-Aminoclonazolam, which is a metabolite of clonazolam. Clonazolam is a triazolobenzodiazepine, a class of psychoactive substances known for their sedative and muscle relaxant properties . The deuterated form, this compound, is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry for the quantification of 8-Aminoclonazolam .
Preparation Methods
The synthesis of 8-Aminoclonazolam-d4 involves the incorporation of deuterium atoms into the molecular structure of 8-Aminoclonazolam. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally starts with the precursor clonazolam, which undergoes a series of reactions including nitration, reduction, and substitution to yield 8-Aminoclonazolam. The deuterium atoms are introduced during these steps to produce the deuterated compound .
Chemical Reactions Analysis
8-Aminoclonazolam-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
8-Aminoclonazolam-d4 is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 8-Aminoclonazolam-d4 is similar to that of other benzodiazepines. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in sedative, anxiolytic, and muscle relaxant properties . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotopic label for analytical purposes .
Comparison with Similar Compounds
8-Aminoclonazolam-d4 can be compared with other similar compounds, such as:
7-Aminoclonazolam: Another metabolite of clonazolam, differing in the position of the amino group on the benzodiazepine ring.
8-Aminoclonazepam: A metabolite of clonazepam, another benzodiazepine, with similar properties but different parent compound.
Flualprazolam: A triazolobenzodiazepine with similar sedative and anxiolytic properties but different chemical structure.
Bromazolam: Another triazolobenzodiazepine with similar effects but different substituents on the benzodiazepine ring.
This compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry .
properties
Molecular Formula |
C17H14ClN5 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine |
InChI |
InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3/i2D,3D,4D,5D |
InChI Key |
XGLOOOYZAISIOP-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)N)C)Cl)[2H])[2H] |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)
